3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Description

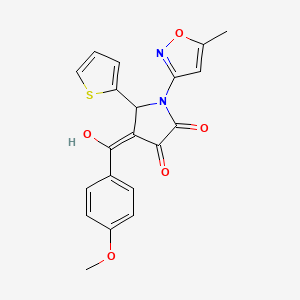

3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a heterocyclic core with distinct substituents influencing its physicochemical and biological properties. Key structural features include:

- Position 3: A hydroxyl group, enabling hydrogen-bonding interactions.

- Position 4: A 4-methoxybenzoyl moiety, introducing aromaticity and electron-donating methoxy substituents.

- Position 5: A thiophen-2-yl group, enhancing π-π stacking interactions due to its conjugated system .

Its synthesis likely involves multi-step reactions, such as benzoylation of pyrrolone precursors under basic conditions, analogous to methods described for related compounds .

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-thiophen-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5S/c1-11-10-15(21-27-11)22-17(14-4-3-9-28-14)16(19(24)20(22)25)18(23)12-5-7-13(26-2)8-6-12/h3-10,17,23H,1-2H3/b18-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGZXOAFINWNIQ-FBMGVBCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structural Overview

The compound's structure includes:

- Hydroxyl group at the 3-position

- 4-Methoxybenzoyl group at the 4-position

- 5-Methylisoxazol-3-yl group at the 1-position

- Thiophenyl group at the 5-position

This combination of substituents is believed to contribute to its potential biological properties.

1. Kinase Inhibition

Pyrrolone derivatives have been noted for their potential as kinase inhibitors, which are significant in cancer treatment. Kinases play critical roles in cell signaling pathways, and their inhibition can lead to reduced tumor growth and metastasis.

2. Anti-inflammatory Effects

Similar compounds have exhibited anti-inflammatory properties. The presence of the hydroxyl group is often associated with such activities, as it can interact with inflammatory pathways and cytokine production.

3. Antioxidant Activity

The hydroxyl group may also impart antioxidant effects, helping to neutralize free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

The biological activity of 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one may involve several mechanisms:

- Hydrogen Bonding : The hydroxyl and carbonyl groups can form hydrogen bonds with biological targets, enhancing binding affinity.

- π-π Interactions : The aromatic rings (phenyl and methoxybenzoyl) may engage in π-π stacking interactions with aromatic amino acids in proteins, potentially influencing protein function.

- Metal Chelation : The carbonyl and hydroxyl groups could chelate metal ions, which plays a role in various biological processes.

Research Findings and Case Studies

While direct studies on this specific compound are scarce, analogous compounds provide valuable insights into its potential applications:

| Compound | Activity | Reference |

|---|---|---|

| DMU-214 (methoxystilbene derivative) | Anti-metastatic in ovarian cancer | |

| Pyrrolone derivatives | Kinase inhibition | |

| Various pyrrolones | Anti-inflammatory |

These findings suggest that compounds with similar structural motifs may possess significant therapeutic potential.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on core modifications and substituent variations:

Key Observations :

- Electron-Donating vs.

- Thiophene vs. Trifluoromethylphenyl : The thiophen-2-yl group in the target compound offers better π-π stacking than the 3-trifluoromethylphenyl group in compound 25 but may reduce metabolic stability .

- Heterocyclic Diversity: Thiazole-pyrazole hybrids () exhibit non-planar conformations, unlike the pyrrolone core, which remains largely planar unless steric hindrance occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.